1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine

Catalog No.
S6645873
CAS No.
1346462-59-6
M.F
C7H11N3
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine

CAS Number

1346462-59-6

Product Name

1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine

IUPAC Name

2-cyclopropyl-5-methylpyrazol-3-amine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C7H11N3/c1-5-4-7(8)10(9-5)6-2-3-6/h4,6H,2-3,8H2,1H3

InChI Key

WLWDGNBDGLZQLF-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)N)C2CC2

Canonical SMILES

CC1=NN(C(=C1)N)C2CC2

The exact mass of the compound 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine is 137.095297364 g/mol and the complexity rating of the compound is 133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine (CAS 1346462-59-6) is a highly specialized, sp3-rich heterocyclic building block primarily utilized in the synthesis of fused pyrazolo-pyridine, pyrazolo-pyrimidine, and azaindazole core structures [1]. Featuring a pre-installed cyclopropyl group at the N1 position and a methyl group at C3, this 5-aminopyrazole is engineered to overcome the severe regioselectivity and metabolic stability challenges associated with generic alkyl-pyrazoles. In modern drug discovery, particularly for kinase and epigenetic target inhibitors (such as EZH2 and PLK4), maximizing the fraction of sp3 carbons (Fsp3) while minimizing metabolic soft spots is a critical design parameter [2]. Procuring this exact pre-functionalized intermediate allows process chemists to bypass low-yielding, late-stage N-cyclopropylation steps, ensuring high regiochemical fidelity during the construction of complex, metabolically robust pharmaceutical APIs.

Research Fit

Synthetic role

N1-cyclopropyl building block for kinase and receptor target programs

Purity availability

Grades support stoichiometry-sensitive amide/urea derivatizations

Regioisomer control

Defined 5-amino vector ensures regiocontrolled library synthesis

Substituting 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine with the unalkylated baseline (3-methyl-1H-pyrazol-5-amine) introduces severe process bottlenecks. Direct N-alkylation of pyrazoles with cyclopropyl halides is notoriously inefficient due to the poor electrophilicity of the cyclopropyl carbon in SN2 reactions, while transition-metal-catalyzed cross-couplings (e.g., Chan-Lam) frequently result in intractable mixtures of N1 and N2 regioisomers, drastically reducing overall yield and requiring expensive chromatographic separations [1]. Furthermore, substituting the cyclopropyl group with a more easily installed ethyl or isopropyl group compromises the final API's performance. Flexible alkyl chains contain alpha-CH2 metabolic soft spots that are highly susceptible to CYP450-mediated oxidation, leading to rapid microsomal clearance [2]. The pre-formed cyclopropyl variant is therefore indispensable for both manufacturability and the pharmacokinetic viability of the end product.

Substitution Risk

Amino position shift

Relocating the amino group from C5 to C3 alters amide/urea geometry and ring electronics, breaking SAR continuity.

N1-substituent mismatch

The N1-cyclopropyl group provides a conformational constraint not replicated by N1-methyl or C3-cyclopropyl analogs.

SAR divergence

Regioisomeric substitution leads to divergent kinase inhibition profiles even within the same aminopyrazole chemotype.

Regiochemical Fidelity and Yield in Fused Ring Synthesis

The synthesis of complex pyrazolo[3,4-b]pyridines requires precise regiocontrol. Utilizing the pre-formed 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine allows for direct cyclocondensation with diketoesters, yielding the desired N1-cyclopropyl fused core in >75% yield without the need for isomeric separation [1]. In contrast, attempting late-stage N-cyclopropylation of a pre-formed pyrazolo-pyridine or a 3-methyl-1H-pyrazol-5-amine precursor typically results in poor N1/N2 selectivity (often ranging from 1:1 to 3:1) and overall yields below 50% due to the low reactivity of cyclopropyl electrophiles [2].

Evidence DimensionRegioselective Yield
Target Compound Data>75% yield of the desired N1-isomer via direct condensation
Comparator Or BaselineUnalkylated 3-methyl-1H-pyrazol-5-amine + late-stage cyclopropylation (<50% yield, 1:1 to 3:1 isomer mixture)
Quantified DifferenceElimination of isomeric mixtures and >25% absolute increase in process yield
ConditionsCyclocondensation with ethyl 4-cyclopropyl-2,4-dioxobutanoate vs. late-stage N-alkylation/cross-coupling

Procuring the pre-alkylated building block eliminates costly chromatographic separations of regioisomers, significantly improving the scalability and atom economy of the synthesis.

Boiling point
Reported
Target: 293.0 ± 20.0 °C
Regioisomer 118430-74-3: 299.2 ± 28.0 °C
Lower bp may simplify solvent removal during workup
Predicted values; confirm experimentally

Metabolic Stability Enhancement via sp3-Rich Substitution

In the optimization of heterocyclic kinase inhibitors, the choice of the N-alkyl substituent is critical for metabolic stability. Class-level pharmacokinetic data demonstrates that replacing an N-ethyl or N-isopropyl pyrazole with an N-cyclopropyl pyrazole eliminates the alpha-CH2 metabolic soft spot. This structural change routinely reduces intrinsic clearance (CLint) by 50% to 80% in rat and human liver microsomes (e.g., dropping from >200 µL/min/mg for flexible alkyls to <50 µL/min/mg for cyclopropyl variants) [1]. The rigid cyclopropyl ring resists CYP450-mediated oxidation, thereby extending the in vivo half-life of the resulting API [2].

Evidence DimensionIntrinsic Clearance (CLint) in Liver Microsomes
Target Compound DataLow clearance (<50 µL/min/mg) for N-cyclopropyl derivatives
Comparator Or BaselineN-ethyl or N-isopropyl pyrazole analogs (>200 µL/min/mg)
Quantified Difference50-80% reduction in intrinsic clearance
ConditionsIn vitro rat/human liver microsome (RLM/HLM) stability assays

Selecting this specific cyclopropyl building block directly translates to improved pharmacokinetic profiles and longer half-lives in downstream pharmaceutical candidates.

Physical form
Reported
Target: liquid or low-melting solid
Regioisomer: crystalline solid (MP 123–126 °C)
Liquid form may suit automated dispensing platforms
No mp reported for target; verify physical state

Optimization of Target Binding and Lipophilic Efficiency

The cyclopropyl group provides a distinct steric profile that enhances target binding without the entropic penalties associated with flexible alkyl chains. In the development of epigenetic modulators such as EZH2 inhibitors, pyrazolo-pyridine cores derived from 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine maintain sub-10 nM binding affinities (Ki) [1]. Compared to N-methyl analogs, the cyclopropyl ring effectively fills hydrophobic pockets in the enzyme's active site, while avoiding the ~1-2 kcal/mol entropic penalty incurred when freezing a flexible N-propyl or N-butyl chain into a bioactive conformation [2]. This results in improved lipophilic ligand efficiency (LLE).

Evidence DimensionBinding Affinity (Ki) and Entropic Penalty
Target Compound DataSub-10 nM Ki with minimal conformational entropy loss
Comparator Or BaselineN-propyl or N-butyl analogs (~1-2 kcal/mol entropic penalty upon binding)
Quantified DifferenceImproved lipophilic ligand efficiency and retention of low-nanomolar potency
ConditionsEnzyme inhibition assays (e.g., EZH2) and thermodynamic binding profiling

This compound allows drug designers to maximize hydrophobic interactions in target binding pockets without sacrificing water solubility or increasing molecular flexibility.

Purity grade
Reported
98% (Leyan)
95% (AstaTech/Fisher)
3% purity advantage supports stoichiometric control
Verify COA for impurity profile
Synthetic route
Reported
Patent US 9,073,924: condensation of (2Z)-3-amino-2-butenenitrile with cyclopropylhydrazine, EtOH, 70°C, 16 h
Documented route reduces process development risk
Characterized by ¹H NMR, LCMS [M+H]⁺ 138.1
Density
Reported
Target: 1.37 ± 0.1 g/cm³
Regioisomer: 1.37 ± 0.1 g/cm³
Identical density allows volumetric protocol transfer
Predicted values; confirm experimentally
p38α pharmacophore
Class-level inference
Optimized analogs in this series reported p38α IC₅₀ ~53 nM
Scaffold maps to reported kinase inhibitor chemotype
Data from elaborated analogs, not parent building block

Synthesis of Epigenetic Modulators (e.g., EZH2 Inhibitors)

Directly downstream of its high regiochemical fidelity in cyclocondensation reactions, this compound is a highly effective precursor for synthesizing cyclopropyl-substituted azaindazoles and pyrazolo[3,4-b]pyridines. These fused cores are critical scaffolds for EZH2 inhibitors, where the cyclopropyl group is required for effective active-site fit and prolonged target residence time [1].

Development of Metabolically Stable Kinase Inhibitors

Because the N-cyclopropyl group eliminates the alpha-CH2 metabolic soft spot found in standard alkyl chains, this building block is highly recommended for the development of kinase inhibitors (such as PLK4 or SIK inhibitors) where extending in vivo half-life and reducing microsomal clearance are primary project goals [2].

High-Fsp3 Fragment Library Generation

For industrial screening libraries aiming to escape 'flatland', this compound serves as an effective sp3-rich primary amine fragment. Its incorporation increases the fraction of sp3 carbons (Fsp3) in the resulting chemical library, which statistically correlates with improved solubility, reduced off-target toxicity, and higher clinical success rates compared to flat, fully aromatic pyrazole analogs [3].

Application Fit

Application
Selection Property
Validation Focus
MAP kinase inhibitor synthesis
N1-cyclopropyl aminopyrazole scaffold
p38α/JNK3 pharmacophore modeling and SAR expansion
Automated high-throughput parallel synthesis
Liquid/low-melting physical form
Liquid-dispensing platform compatibility; purity grade verification
Process chemistry route evaluation
Patent-documented synthetic procedure
Scalability and impurity profile validation against US 9,073,924
Fragment-based discovery (JNK3 pathway)
5-amino synthetic vector with Fsp³-enhancing cyclopropyl
Fragment growth and 3D-character assessment

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

137.095297364 g/mol

Monoisotopic Mass

137.095297364 g/mol

Heavy Atom Count

10

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